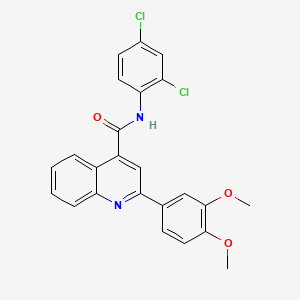
N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide
説明
N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as DCQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinolinecarboxamides, which are known for their diverse biological activities.
科学的研究の応用
N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been studied for its potential applications in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. In infectious disease research, N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have antiviral activity against several viruses, including HIV, hepatitis C virus, and influenza virus.
作用機序
The exact mechanism of action of N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is not fully understood. However, it is believed that N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and cell division. N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. In neurodegenerative diseases, N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to protect neurons from oxidative stress and apoptosis, which can contribute to the progression of these diseases. In infectious diseases, N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit viral replication and reduce the infectivity of viral particles.
実験室実験の利点と制限
One advantage of using N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of using N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide. One direction is to further elucidate its mechanism of action, particularly in the context of its antiviral activity. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration of N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide in different experimental settings.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O3/c1-30-22-10-7-14(11-23(22)31-2)21-13-17(16-5-3-4-6-19(16)27-21)24(29)28-20-9-8-15(25)12-18(20)26/h3-13H,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGOEPGDJUDHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



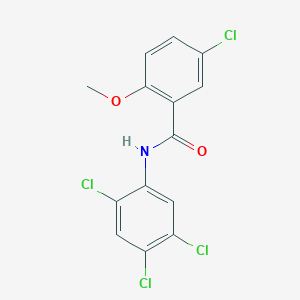
![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3741358.png)
![methyl 4-({3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3741366.png)


![1-(4-fluorophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B3741387.png)
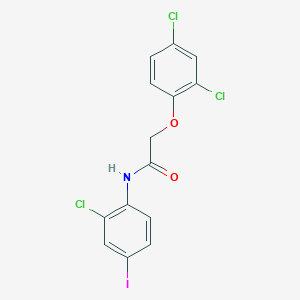
![N-(4-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3741395.png)
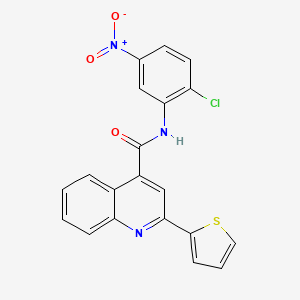

![3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3741416.png)
![5-bromo-2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741420.png)
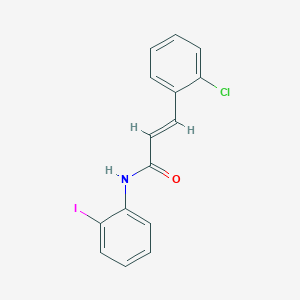
![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3741445.png)